molecular formula C12H13NO2 B13177553 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13177553
M. Wt: 203.24 g/mol
InChI Key: UCHQGBCDIDSRIY-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring substituted with three methyl groups and a nitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxine derivative with a nitrile source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the nitrile group.

    2,6-Dimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure with fewer methyl groups.

Uniqueness

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of three methyl groups and a nitrile group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3,6,7-trimethyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5H,7H2,1-3H3

InChI Key

UCHQGBCDIDSRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(CO2)(C)C#N

Origin of Product

United States

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